molecular formula C7H9N3O B1417466 3-Methylpyridine-2-amidoxime CAS No. 690632-33-8

3-Methylpyridine-2-amidoxime

Cat. No. B1417466
M. Wt: 151.17 g/mol
InChI Key: UQDFGZCCSCDNSO-UHFFFAOYSA-N
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Description

3-Methylpyridine-2-amidoxime is a pyridine derivative. It has a molecular formula of C7H9N3O and a molecular weight of 151.17 .


Synthesis Analysis

The synthesis of 3-Methylpyridine-2-amidoxime from 3-Methylpicolinonitrile has been reported . Amidoximes and oximes can be synthesized through various methods, including the nucleophilic attack of hydroxylamine on a nitrile .


Molecular Structure Analysis

The molecular structure of 3-Methylpyridine-2-amidoxime consists of a pyridine ring substituted at one or more positions by a methyl group .


Chemical Reactions Analysis

Amidoximes and oximes, such as 3-Methylpyridine-2-amidoxime, can undergo oxidation reactions. The key role in these reactions is played by cytochrome P450 or other dihydronicotinamide-adenine dinucleotide phosphate (NADPH)-dependent reductase pathways .


Physical And Chemical Properties Analysis

3-Methylpyridine-2-amidoxime has a melting point of 92-94°C, a predicted boiling point of 298.5±42.0 °C, and a predicted density of 1.26±0.1 g/cm3 . Its pKa is predicted to be 13.73±0.50 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis of Pseudopeptides : 3-Methylpyridine-2-amidoxime derivatives have been synthesized for the development of nicotinic acid-based pseudopeptides. These compounds, derived from 2-cyanonicotinic acid, are significant in the creation of pseudopeptides with amidoxime functions on the pyridine ring, offering potential in chemical synthesis and molecular design (O. Ovdiichuk et al., 2015).

  • Chemistry and Biological Applications of Amidoximes : Amidoximes, like 3-Methylpyridine-2-amidoxime, are versatile in synthesizing various heterocycles due to their unique structural features. They play a significant role in developing pharmaceuticals with diverse biological activities, such as antibacterial, antiviral, and anti-inflammatory agents (K. Fylaktakidou et al., 2008).

Biomedical Research

  • Bromodomain Ligands : Derivatives of 3-Methylpyridine-2-amidoxime have been identified as ligands for the BAZ2B bromodomain, an important target in epigenetics and cancer research. This discovery was made through computational methods and validated by protein crystallography, indicating the compound's potential in developing new therapeutic agents (J. Marchand et al., 2016).

  • DNA Interactions and Antimicrobial Activity : Research on silver(I) complexes with 3-Methylpyridine-2-amidoxime derivatives demonstrated significant activity against various bacteria and yeast, including S. aureus and C. albicans. These complexes bind to DNA and alter its electrophoretic mobility, highlighting their potential as antimicrobial agents (M. Abu-Youssef et al., 2010).

Material Science and Coordination Chemistry

  • Coordination Polymers and Metal Organic Frameworks : The application of 3-Methylpyridine-2-amidoxime in creating coordination polymers and metal-organic frameworks (MOFs) has been explored. These compounds show potential in materials science, particularly in the development of novel MOFs with specific properties (Ioannis Mylonas-Margaritis et al., 2021).

Chemical Engineering and Industrial Applications

  • Microreaction Methods for Safe Synthesis : The synthesis of 3-Methylpyridine-N-oxide, a derivative of 3-Methylpyridine-2-amidoxime, has been optimized using microreaction systems. This approach improves safety and efficiency in industrial applications, such as the production of nicotine insecticides (Fu-Ning Sang et al., 2020).

Safety And Hazards

3-Methylpyridine-2-amidoxime is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H301 and precautionary statements P301+P310 .

properties

IUPAC Name

N'-hydroxy-3-methylpyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-3-2-4-9-6(5)7(8)10-11/h2-4,11H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDFGZCCSCDNSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CC=C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201258098
Record name N-Hydroxy-3-methyl-2-pyridinecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201258098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-3-methylpyridine-2-carboximidamide

CAS RN

690632-33-8
Record name N-Hydroxy-3-methyl-2-pyridinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690632-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxy-3-methyl-2-pyridinecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201258098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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